Diketone-PEG12-Biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

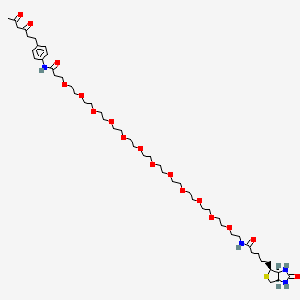

Diketone-PEG12-Biotin is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound connects two essential ligands, facilitating the formation of PROTAC molecules. It promotes selective protein degradation by exploiting the ubiquitin-proteasome system within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diketone-PEG12-Biotin involves the conjugation of a diketone moiety with a polyethylene glycol (PEG) chain and a biotin molecule. The diketone group is typically introduced through a Claisen condensation reaction, while the PEG chain is attached via etherification reactions. The biotin moiety is then linked to the PEG chain through amide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Diketone-PEG12-Biotin undergoes various chemical reactions, including:

Oxidation: The diketone group can be oxidized to form carboxylic acids.

Reduction: The diketone group can be reduced to form secondary alcohols.

Substitution: The biotin moiety can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various biotin derivatives

Wissenschaftliche Forschungsanwendungen

Diketone-PEG12-Biotin has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studying protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in developing targeted therapies for cancer and other diseases.

Industry: Utilized in the production of biotinylated compounds for various biochemical assays

Wirkmechanismus

Diketone-PEG12-Biotin exerts its effects by facilitating the formation of PROTAC molecules. These molecules consist of two ligands linked together: one ligand binds to an E3 ubiquitin ligase, and the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diketone-PEG4-Biotin

- Diketone-PEG8-Biotin

- Diketone-PEG24-Biotin

Uniqueness

Diketone-PEG12-Biotin is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for PROTAC synthesis. The PEG12 chain length offers a balance between hydrophilicity and hydrophobicity, making it suitable for various biological applications .

Biologische Aktivität

Diketone-PEG12-Biotin is a bioconjugate that combines the properties of a diketone functional group with polyethylene glycol (PEG) and biotin. This compound has garnered attention for its potential applications in drug delivery, targeting, and bioconjugation due to its unique chemical properties and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C49H82N4O17S

- Molecular Weight : 1031.27 g/mol

- Functional Groups : Diketone and Biotin

- Purity : ≥95%

- CAS Number : 2353409-53-5

The incorporation of PEG enhances the solubility and stability of the compound, while biotin provides a strong binding affinity to avidin or streptavidin, facilitating various biochemical applications .

This compound functions primarily through the following mechanisms:

- Covalent Bond Formation : The diketone moiety reacts with lysine residues in proteins, forming stable covalent bonds. This property is particularly useful in targeting specific proteins in therapeutic contexts .

- Bioorthogonal Chemistry : this compound can be utilized in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules within complex biological systems .

- Enhanced Drug Delivery : The PEG component improves pharmacokinetics by increasing circulation time and reducing immunogenicity, which is crucial for drug delivery systems targeting specific tissues or cells .

Applications in Research

This compound is employed in various research fields, including:

- Drug Development : The linker is used to conjugate drugs to antibodies or peptides, enhancing their efficacy and specificity .

- Diagnostics : Its high affinity for avidin/streptavidin facilitates sensitive detection assays for biomolecules .

- Cell Biology : The compound aids in studying protein interactions and cellular processes by enabling precise labeling of target proteins .

Case Study 1: Targeted Drug Delivery

A study explored the use of this compound to enhance the delivery of chemotherapeutic agents to cancer cells. The researchers conjugated a cytotoxic drug to the compound, demonstrating improved targeting efficiency and reduced side effects compared to conventional delivery methods. This approach showcased the potential for increased therapeutic index in cancer treatments.

Case Study 2: Protein Labeling

In another investigation, this compound was used for the selective labeling of membrane proteins in live cells. The study highlighted how the compound facilitated real-time imaging of protein dynamics, providing insights into cellular signaling pathways. The bioorthogonal chemistry allowed researchers to track protein interactions without disrupting cellular functions .

Research Findings

Recent findings indicate that this compound not only enhances solubility and stability but also significantly improves bioconjugation efficiency when compared to other PEG linkers. For example, it was found that DBCO-Sulfo-Biotin outperformed DBCO-PEG12-Biotin regarding biotinylation efficiency in specific cellular contexts .

Comparative Table of Biotin Linkers

| Compound | Molecular Weight | Purity | Applications |

|---|---|---|---|

| This compound | 1031.27 | ≥95% | Drug delivery, diagnostics |

| DBCO-Sulfo-Biotin | Varies | ≥95% | Bioconjugation |

| Biotin-PEG | Varies | ≥95% | Protein labeling |

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H82N4O17S/c1-40(54)38-43(55)11-8-41-6-9-42(10-7-41)51-47(57)12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-17-60-15-13-50-46(56)5-3-2-4-45-48-44(39-71-45)52-49(58)53-48/h6-7,9-10,44-45,48H,2-5,8,11-39H2,1H3,(H,50,56)(H,51,57)(H2,52,53,58)/t44-,45-,48-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYSEWVSVJTJHM-UMQMWPJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H82N4O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.